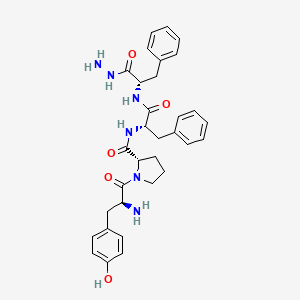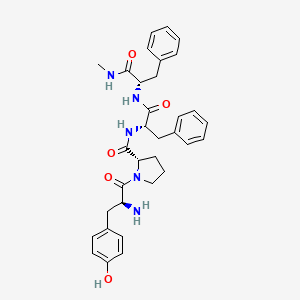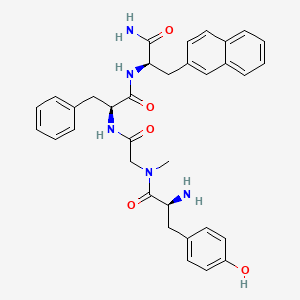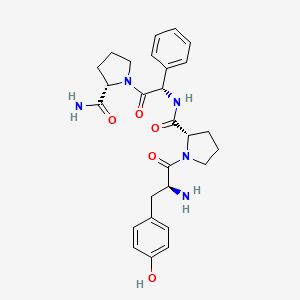
Tonazocine mesilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tonazocine mesilate is a nonpeptide, partial delta-opioid agonist with mu antagonist properties and weak kappa agonist activity . It belongs to the benzomorphan family of opioid analgesics and was initially developed for the treatment of postoperative pain . Despite its promising pharmacological profile, development was halted after phase II clinical trials, and it was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tonazocine mesilate involves several key steps:
Formation of the Intermediate: The reaction of 4-methoxybenzylmagnesium bromide with 1,3,4-trimethylpyridinium bromide in ether, followed by a Diels-Alder condensation with ethyl acrylate, yields ethyl 3-(4-methoxybenzyl)-2,4,8-trimethyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate.
Acylation and Reductive Ring Opening: Acylation with hexanoyl chloride and butyllithium-diisopropylamine in tetrahydrofuran, followed by reductive ring opening with formic acid in refluxing mesitylene, yields 1,2,3,4,5,6-hexahydro-8-methoxy-3,6,11-trimethyl-11-(3-oxo-1-octyl)-2,6-methano-3-benzazocine.
Final Steps: The final compound is obtained by demethylation with 48% hydrobromic acid and treatment with methanesulfonic acid.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.
Reduction: The compound can be reduced at the ketone functional group to form secondary alcohols.
Substitution: Substitution reactions can occur at the aromatic ring and the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products:
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include secondary alcohols.
Substitution: Products include halogenated and alkylated derivatives.
Scientific Research Applications
Tonazocine mesilate has been explored for various scientific research applications:
Chemistry: Its unique structure and reactivity make it a subject of interest in synthetic organic chemistry.
Industry: While not widely used industrially, its synthesis and derivatives are of interest for pharmaceutical development.
Mechanism of Action
Tonazocine mesilate acts as a partial agonist at delta-opioid receptors and an antagonist at mu-opioid receptors . It also exhibits weak agonist activity at kappa-opioid receptors . This unique profile allows it to provide analgesic effects while minimizing common opioid side effects such as respiratory depression and cardiovascular issues . The compound enhances dopaminergic function, which has implications for its potential use in treating Parkinson’s disease .
Comparison with Similar Compounds
Zenazocine: Another benzomorphan opioid with similar pharmacological properties.
Pentazocine: A mixed agonist-antagonist opioid used for moderate to severe pain.
Nalbuphine: An opioid analgesic with mixed agonist-antagonist properties, used for pain management.
Uniqueness: Tonazocine mesilate’s partial agonist activity at delta-opioid receptors and antagonist activity at mu-opioid receptors distinguish it from other opioids. This profile allows it to provide effective pain relief with a reduced risk of typical opioid side effects .
Properties
Molecular Formula |
C24H39NO5S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid |
InChI |
InChI=1S/C23H35NO2.CH4O3S/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4;1-5(2,3)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3;1H3,(H,2,3,4)/t21-,22+,23?;/m0./s1 |
InChI Key |
CQSTVPYARYSBNS-DWBMBBFHSA-N |
Isomeric SMILES |
CCCCCC(=O)CCC1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Canonical SMILES |
CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



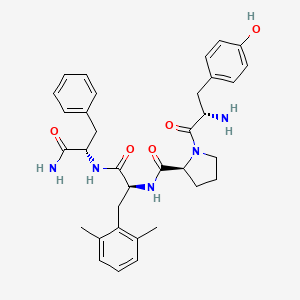
![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)
![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)
![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)




